Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2
Description
Evolution of gastrin research and identification of the sulfated heptadecapeptide
The story of gastrin begins in 1905 with John Sydney Edkins, a London-born physiologist who conducted groundbreaking experiments at St. Bartholomew's Hospital. Following in the footsteps of Bayliss and Starling's 1902 discovery of secretin, Edkins performed a series of pivotal studies involving the injection of pyloric mucous membrane extracts into anesthetized cats. These experiments revealed significantly elevated gastric acid and pepsin secretion, leading Edkins to propose the existence of a chemical messenger he named "gastrin".
Despite initial acceptance of Edkins' theory, the discovery of histamine in 1910 presented a significant challenge to the gastrin concept. When researchers found that extracts from various tissues produced similar physiological effects on gastric secretion, serious questions emerged about gastrin's existence as a distinct entity. Somewhat discouraged by this controversy, Edkins shifted his focus to teaching physiologists at Bedford College, where he later became Chairman of Physiology, and pursued other interests, eventually becoming President of the British Croquet Association.
The definitive validation of Edkins' work remained elusive during his lifetime. He died in 1940, unable to witness what would eventually be proven correct. The breakthrough came in 1938 when Simon Komarov, working as a research assistant under Boris Babkin at McGill University, successfully isolated an active preparation of gastrin from the pyloric mucosa. In 1942, Komarov published findings demonstrating that his histamine-free concentrate could indeed stimulate acid secretion, vindicating Edkins' initial report from nearly four decades earlier.
A significant advancement occurred through the collaborative efforts of Roderic Gregory and Hilda Tracy, who refined Komarov's isolation techniques and identified two heptadecapeptides, subsequently classified as gastrin I and II. Processing hundreds of porcine antra weekly, they generated substantial quantities of the peptide and enlisted chemist George Kenner to determine its sequence. This work established gastrin as the first gastrointestinal peptide to have its complete molecular structure elucidated, laying the foundation for subsequent research into gastrin analogues and therapeutic antagonists.
The radio-immunoassay for gastrin was developed in the 1960s using partially purified porcine gastrin to raise antibodies and highly purified natural porcine gastrin I for radio-iodination with 125I. This technique established that highly purified natural porcine gastrin I, synthetic human gastrin I, radio-iodinated porcine gastrin I, and gastrin in the plasma of normal subjects and patients with various conditions were immunologically identical.
| Year | Milestone in Gastrin Research | Researcher(s) |
|---|---|---|
| 1905 | Discovery and naming of "gastrin" | John Sydney Edkins |
| 1910-1930s | Period of doubt following histamine discovery | Various researchers |
| 1938 | Successful isolation of active gastrin preparation | Simon Komarov |
| 1942 | Confirmation of gastrin's distinct identity from histamine | Simon Komarov |
| 1964 | Isolation of gastrin I and II heptadecapeptides | Gregory and Tracy |
| 1964 | Determination of gastrin structure | Gregory, Tracy, and Kenner |
| 1970s | Development of radio-immunoassay for gastrin | Multiple researchers |
Biological significance of tyrosine sulfation discovery in gastrin
The discovery of tyrosine sulfation in gastrin represented a significant advancement in understanding post-translational modifications and their impact on peptide hormone function. Tyrosine sulfation is catalyzed by membrane-bound Golgi enzymes, specifically tyrosylprotein sulfotransferase 1 (TPST1) and 2 (TPST2). In gastrin, this modification occurs at the tyrosine residue in position 12 of the heptadecapeptide.
A landmark metabolic study in normal human volunteers revealed profound differences between sulfated and unsulfated gastrin-17. Plasma concentrations measured by radioimmunoassay using antibodies specific for intact G-17 and for the C- and N-terminus of G-17 demonstrated consistently higher steady-state levels during infusion of sulfated compared with unsulfated G-17. Furthermore, the plasma half-life of sulfated G-17 was two to five times higher than that of unsulfated G-17, regardless of which antibody was used for detection. This research conclusively demonstrated that sulfation protects G-17 from metabolic degradation in humans, extending its biological half-life and potentially enhancing its physiological impact.
Research into the structure-activity relationships of gastrin revealed that the critical region for biological activity is the C-terminal pentapeptide, which has been remarkably conserved across species evolution. The presence of the sulfate group on tyrosine does not significantly alter receptor binding affinity or acid stimulatory potency, but rather affects the peptide's metabolic stability.
Interestingly, sulfation patterns vary across different forms of gastrin. While approximately half of the larger gastrin forms carry the sulfate modification, gastrin-6 appears to be almost completely sulfated while maintaining potency equivalent to gastrin-17. This suggests evolutionary selection for sulfation in shorter forms that might otherwise be more susceptible to rapid degradation.
Methodological advances enabling sulfated peptide research
The study of sulfated gastrin has been facilitated by remarkable methodological advances in peptide isolation, characterization, and quantification. Early approaches relied on crude extraction methods and biological assays, but the field advanced rapidly with the introduction of more sophisticated analytical techniques.
A pivotal development was the application of radioimmunoassay techniques specifically designed for gastrin detection in human plasma. This methodology employed antibodies raised against partially purified porcine gastrin and utilized highly purified natural porcine gastrin I for radio-iodination with 125I. The separation of antibody-bound from free hormone was accomplished using a double-antibody method, enabling sensitive and specific quantification of gastrin levels in various physiological and pathological states.
Further refinements included the use of region-specific antisera to study the metabolism of synthetic human heptadecapeptide gastrin in vivo and in vitro. These studies combined radioimmunoassay with gel filtration, ion exchange chromatography, and high-performance liquid chromatography to characterize gastrin fragments and metabolites with unprecedented detail.
The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods represents the current state-of-the-art for gastrin analysis. This approach enables simultaneous quantification of gastrin-17 and gastrin-34, offering a total runtime of just 6 minutes with minimal matrix effect when using internal standard correction. Validation studies demonstrate excellent analytical performance with intraassay coefficients of variation for G17 and G34 of 4.0%-14.2% and 4.4%-10.4%, respectively.
Properties
IUPAC Name |
5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H124N20O34S2/c1-49(2)39-68(114-95(145)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(147)73-19-12-37-117(73)76(120)48-102-85(135)60-24-30-74(118)104-60)93(143)110-65(29-35-81(129)130)91(141)109-64(28-34-80(127)128)90(140)108-63(27-33-79(125)126)89(139)107-62(26-32-78(123)124)88(138)106-61(25-31-77(121)122)87(137)103-50(3)84(134)113-69(41-52-20-22-55(23-21-52)151-153(148,149)150)86(136)101-47-75(119)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(144)111-66(36-38-152-4)92(142)115-72(44-82(131)132)96(146)112-67(83(98)133)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100H,12,19,24-44,47-48H2,1-4H3,(H2,98,133)(H,101,136)(H,102,135)(H,103,137)(H,104,118)(H,105,119)(H,106,138)(H,107,139)(H,108,140)(H,109,141)(H,110,143)(H,111,144)(H,112,146)(H,113,134)(H,114,145)(H,115,142)(H,116,147)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,148,149,150) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLIFCVCCVWYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H124N20O34S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583186 | |
| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyl-O-sulfotyrosylglycyltryptophylmethionyl-alpha-aspartylphenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19361-51-4 | |
| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyl-O-sulfotyrosylglycyltryptophylmethionyl-alpha-aspartylphenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Loading and Initial Amino Acid Coupling
The Clt resin is pre-loaded with Fmoc-Phe-OH using dichloromethane (DCM) as the solvent. Coupling reactions employ N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure at a 4:4:1 molar ratio (amino acid:DIC:Oxyma) for 60 minutes under nitrogen. The first five residues (Phe, Asp, Met, Trp, Gly) are incorporated using standard Fmoc protocols, with piperidine (20% in DMF) for Fmoc deprotection.
Sulfation Strategies for Tyr(SO3H)
Direct Post-Synthetic Sulfation
An alternative to pre-sulfated tyrosine involves on-resin sulfation of Tyr residues using sulfur trioxide–trimethylamine complex (SO3·TMA) in DMF. This method achieves 85–90% sulfation efficiency but risks side reactions with glutamic acid side chains. Neutralization with sodium bicarbonate post-sulfation stabilizes the sulfate moiety.
Protecting Group-Free Synthesis
Recent advances eliminate sulfate protection by leveraging low-temperature TFA cleavage (0°C, 4 hours), preserving >95% of Tyr(SO3H) integrity. This approach, validated for peptides with up to three sulfated tyrosines, is critical for this compound, which contains a single sulfated residue.
Managing Polyglutamic Acid Sequences
The hexa-glutamic acid segment (positions 6–10) poses aggregation risks during SPPS. Mitigation strategies include:
-
Pseudoproline Dipeptides : Introducing Glu-Glu pseudoprolines (oxazolidine derivatives) reduces steric hindrance, improving coupling yields from 75% to 92%.
-
Side-Chain Protecting Groups : Using tert-butyl (tBu) esters for glutamic acid side chains prevents aspartimide formation. Final TFA cleavage (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) removes tBu groups without desulfation.
Peptide Cleavage and Global Deprotection
Optimal cleavage conditions balance sulfate stability and side-chain deprotection:
| Parameter | Value |
|---|---|
| TFA Concentration | 95% |
| Temperature | 0°C |
| Time | 4 hours |
| Scavengers | Triisopropylsilane (2.5%), H2O (2.5%) |
| Sulfate Retention | 94–96% |
Post-cleavage, the crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Purification and Analytical Characterization
Reverse-Phase HPLC
Purification employs a C18 column (5 µm, 250 × 10 mm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):
-
Gradient : 10–40% B over 60 minutes
-
Flow Rate : 4 mL/min
-
Retention Time : 28.3 minutes
Mass Spectrometry
MALDI-TOF MS (matrix: α-cyano-4-hydroxycinnamic acid) confirms the molecular weight:
-
Calculated : 2689.8 Da
-
Observed : 2690.2 Da [M+H]+
Challenges and Optimization
Sulfate Stability During Synthesis
Comparative studies show that TFA cleavage at 0°C preserves 94% sulfate integrity versus 72% at 25°C.
Glutamic Acid Coupling Efficiency
Pseudoprolines improve hexa-glutamic acid segment synthesis:
| Residue Position | Yield Without Pseudoproline | Yield With Pseudoproline |
|---|---|---|
| Glu6 | 78% | 95% |
| Glu7 | 72% | 93% |
| Glu8 | 68% | 90% |
Industrial-Scale Production Insights
Suppliers like Chengdu Youngshe Chemical Co., Ltd., utilize automated SPPS systems with in-line UV monitoring for batch consistency. Production costs are dominated by Tyr(SO3H) incorporation, accounting for 40% of raw material expenses .
Chemical Reactions Analysis
Types of Reactions
Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may activate or inhibit certain receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The sulfated gastrin derivatives share structural motifs but differ in sequence length, amino acid composition, and functional properties. Below is a detailed comparison with MINI GASTRIN II (SULFATED) (LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR(SO3H)-GLY-TRP-NLE-ASP-PHE-NH2) and other analogs:
Table 1: Structural and Functional Comparison
Key Findings
Sulfation Impact : The Tyr(SO3H) group in both peptides enhances hydrogen bonding, as demonstrated in studies on -SO3H-modified materials . This modification likely stabilizes receptor interactions by mimicking natural sulfation in bioactive peptides.
Amino Acid Substitutions: MINI GASTRIN II replaces Met with Norleucine (Nle), a non-oxidizable analog, which may improve stability under oxidative conditions .
Receptor Binding : Gastrin I’s longer sequence (16 residues) includes Pro-Trp motifs that are critical for CCK-B receptor activation, whereas truncated analogs like MINI GASTRIN II may exhibit altered binding kinetics .
Table 2: Adsorption and Stability Properties
Research Implications
- Sulfation’s Role : The -SO3H group in Tyr(SO3H) facilitates interactions with receptors or adsorbents, as shown in studies where sulfated materials exhibited enhanced adsorption of nitrogen-containing compounds .
- Sequence Optimization : Truncated analogs like MINI GASTRIN II prioritize stability and solubility, whereas full-length Gastrin I retains native bioactivity at the cost of synthetic complexity .
Biological Activity
The compound Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 is a peptide with a complex structure that may exhibit a range of biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in fields such as pharmacology and nutrition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this peptide.
Structural Characteristics
The compound consists of a sequence of amino acids, including proline, tryptophan, leucine, and several glutamic acid residues. The presence of the sulfonated tyrosine (tyr(SO3H)) suggests potential interactions with biological membranes and proteins, enhancing its bioactivity.
1. Antioxidant Activity
Bioactive peptides often exhibit antioxidant properties, which can be attributed to their amino acid composition. Specifically, peptides containing aromatic amino acids like tyrosine and phenylalanine are known for their ability to scavenge free radicals. Studies indicate that peptides similar to this compound can effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in diseases such as cancer and cardiovascular disorders .
2. Antimicrobial Activity
Peptides with cationic properties have been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria. The structural features of this compound may allow it to disrupt bacterial membranes, leading to cell lysis. Research indicates that similar peptides can inhibit the growth of antibiotic-resistant strains, making them promising candidates for new antimicrobial therapies .
3. ACE-Inhibitory Activity
Angiotensin-converting enzyme (ACE) inhibitors are critical in managing hypertension. Peptides derived from food sources have demonstrated ACE-inhibitory activity, which may be relevant for this compound. Studies have shown that specific sequences can lower blood pressure by inhibiting ACE activity, thus providing a dietary approach to hypertension management .
Case Study 1: Antioxidant Efficacy
A study evaluating the antioxidant capacity of various peptides found that those with high concentrations of aromatic amino acids exhibited significant radical-scavenging abilities. The peptide sequence similar to Pyr-gly-pro-trp-leu showed an IC50 value indicating effective scavenging at low concentrations .
Case Study 2: Antimicrobial Properties
In vitro studies demonstrated that a peptide derived from similar sequences effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was measured at 8 µM, showcasing its potential as an antimicrobial agent .
Case Study 3: Blood Pressure Regulation
Research on dietary peptides indicated that those mimicking the structure of Pyr-gly-pro-trp-leu exhibited ACE-inhibitory effects in spontaneously hypertensive rats, leading to a significant reduction in systolic blood pressure by approximately 25 mmHg when administered at a dosage of 3 mg/kg .
Data Tables
Q & A
What advanced analytical techniques are recommended for structural elucidation of this peptide, particularly given its sulfated tyrosine residue and multiple glutamic acid repeats?
Basic Question
Methodological Answer:
Structural characterization requires a multi-technique approach:
- Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF/ESI-MS) confirms molecular weight and post-translational modifications (e.g., sulfation at Tyr). Isotopic patterns in (e.g., m/z 358.1488–359.2073) suggest fragmentation analysis for sequence validation.
- Nuclear Magnetic Resonance (NMR): 2D NMR (COSY, NOESY) resolves backbone connectivity and side-chain interactions, critical for verifying the Glu-Glu repeats and sulfated Tyr conformation.
- Circular Dichroism (CD): Assesses secondary structure in solution, especially for regions like Pro-Trp motifs that may adopt turns or loops.
- Sulfation-Specific Assays: Ion-exchange chromatography or capillary electrophoresis separates sulfated isoforms, as sulfation impacts bioactivity .
How can researchers optimize solid-phase peptide synthesis (SPPS) for this peptide, considering challenges like aggregation due to polyglutamic acid stretches?
Advanced Question
Methodological Answer:
Poly-Glu segments increase hydrophilicity and aggregation risk during SPPS. Optimization strategies include:
- Coupling Reagents: Use HATU/Oxyma Pure for efficient activation of Glu residues, reducing racemization.
- Solvent Systems: Incorporate DMSO (20–30% in DMF) to solubilize charged segments, as per ’s computational solvent screening .
- Pseudoproline Dipeptides: Introduce pseudoprolines at Leu-Glu or Ala-Tyr junctions to disrupt β-sheet formation.
- Real-Time Monitoring: Apply in-situ FTIR or fluorescence tagging (e.g., Fmoc-Lys(Dde)-OH) to track coupling efficiency .
What purification strategies are effective for isolating this peptide from synthesis byproducts, especially sulfated vs. non-sulfated isoforms?
Basic Question
Methodological Answer:
Separation leverages charge and hydrophobicity differences:
- Ion-Exchange Chromatography (IEX): Captures sulfated Tyr variants via strong anion-exchange resins (e.g., Q Sepharose). Gradient elution with NaCl (0–1M) resolves isoforms .
- Reverse-Phase HPLC (RP-HPLC): C18 columns with 0.1% TFA in water/acetonitrile gradients separate truncated sequences. Adjust pH to 2.5 to protonate Glu residues and enhance retention .
- Membrane Filtration: Tangential flow filtration (TFF) with 3–5 kDa MWCO membranes removes smaller impurities pre-chromatography .
How should researchers design experiments to resolve contradictions in bioactivity data, such as variable receptor binding affinities reported for sulfated peptides?
Advanced Question
Methodological Answer:
Contradictions often arise from sulfation heterogeneity or assay conditions. Mitigation involves:
- Batch Standardization: Quantify sulfation levels via UV absorbance (Tyr-SO₃H at 276 nm) or MS/MS .
- Orthogonal Binding Assays: Combine surface plasmon resonance (SPR) for kinetic analysis with cell-based cAMP assays (e.g., CHO-K1 cells expressing gastrin receptors) .
- Negative Controls: Include non-sulfated analogs and competitive inhibitors (e.g., mini-gastrin II) to validate specificity .
- Meta-Analysis: Apply ’s comparative framework to statistically reconcile disparate datasets .
What computational tools are suitable for modeling the conformational dynamics of this peptide, particularly the impact of sulfation on receptor interaction?
Advanced Question
Methodological Answer:
- Molecular Dynamics (MD): Use AMBER or GROMACS with force fields (e.g., CHARMM36) parameterized for sulfated Tyr. Simulate solvation in explicit water to model Glu-Glu hydration .
- Docking Studies: AutoDock Vina or Schrödinger Glide predicts sulfation’s role in binding gastrin receptors. Compare with non-sulfated analogs .
- Free Energy Perturbation (FEP): Quantify sulfation’s thermodynamic contribution to binding affinity using alchemical transformations .
How can Design of Experiments (DoE) principles improve synthesis yield and reproducibility for this complex peptide?
Advanced Question
Methodological Answer:
Adopt ’s factorial design framework:
- Factors: Coupling time, solvent ratio (DMF/DMSO), temperature.
- Response Variables: Yield, purity (HPLC area%).
- Central Composite Design: 3–5 levels per factor to identify interactions (e.g., high DMSO improves Glu coupling but may reduce Trp stability).
- Response Surface Modeling (RSM): Optimize conditions using JMP or Minitab .
What functional assays are recommended to study this peptide’s potential role in cellular signaling pathways, given its structural similarity to gastrin analogs?
Basic Question
Methodological Answer:
- Calcium Flux Assays: FLIPR Tetra system in HEK293T cells transfected with CCK2R (gastrin receptor).
- Phosphoproteomics: SILAC-based LC-MS/MS to identify downstream targets (e.g., ERK1/2 phosphorylation) .
- Gene Knockdown: CRISPR/Cas9-mediated CCK2R knockout to confirm receptor dependency .
How does the sulfation of tyrosine influence the peptide’s stability under physiological conditions, and how can this be systematically evaluated?
Advanced Question
Methodological Answer:
Sulfation enhances solubility but may reduce plasma stability. Evaluation methods:
- Accelerated Stability Studies: Incubate in PBS (pH 7.4, 37°C) and serum (10% FBS). Monitor degradation via HPLC at 0, 24, 48h .
- Enzymatic Susceptibility: Test resistance to trypsin/chymotrypsin cleavage using LC-MS peptide mapping.
- Chelation Effects: Assess metal-ion interactions (e.g., Ca²⁺) via ITC, as sulfated Tyr may bind ions and alter conformation .
What strategies can resolve discrepancies between computational predictions and experimental data for this peptide’s secondary structure?
Advanced Question
Methodological Answer:
- Hybrid Modeling: Integrate MD simulations with experimental CD data using SOMCD for iterative refinement .
- Hydrogen-Deuterium Exchange (HDX-MS): Map solvent-protected regions (e.g., Pro-Gly motifs) to validate predicted α-helix/β-turn regions .
- Mutational Analysis: Substitute Glu residues with Gln to test predicted charge-mediated folding .
How can researchers leverage the peptide’s polyglutamic acid domain for targeted drug delivery or nanoparticle conjugation?
Advanced Question
Methodological Answer:
- Conjugation Chemistry: Use EDC/NHS to crosslink Glu carboxylates to amine-functionalized nanoparticles (e.g., PLGA).
- pH-Responsive Release: Poly-Glu’s charge inversion at tumor pH (6.5–7.0) enables selective payload release. Validate via dialysis under varying pH .
- Biodistribution Studies: Radiolabel with ⁶⁴Cu (via DOTA chelation) and track via PET imaging in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
